
Cyanic acid, 2-(1-cyanoethyl)phenyl ester
Descripción general
Descripción
“Cyanic acid, 2-(1-cyanoethyl)phenyl ester” is a chemical compound with the molecular formula C10H8N2O . It is a type of cyanate ester, which are compounds in which the hydrogen atom of the cyanic acid is replaced by an organyl group .
Synthesis Analysis
The synthesis of cyanate esters, including “Cyanic acid, 2-(1-cyanoethyl)phenyl ester”, involves a cyclo-trimerization reaction to form a cyanurate linked network polymer . The monomers for this polymerization are designed with particular attention to avoid polymerization problems associated with monomer byproducts and impurities .Molecular Structure Analysis
The molecular structure of “Cyanic acid, 2-(1-cyanoethyl)phenyl ester” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
Cyanate esters, including “Cyanic acid, 2-(1-cyanoethyl)phenyl ester”, can be cured and post-cured by heating, either alone at elevated temperatures or at lower temperatures in the presence of a suitable catalyst . The chemistry of the cure reaction is a trimerization of three CN groups to a triazine ring .Mecanismo De Acción
Direcciones Futuras
The future directions of “Cyanic acid, 2-(1-cyanoethyl)phenyl ester” and other cyanate esters lie in their potential applications. Due to their excellent long-term thermal stability at elevated end-use temperatures, very good fire, smoke, and toxicity performance, and specific suitability for printed circuit boards installed in critical electrical devices, they have attracted substantial commercial and scientific interest .
Propiedades
IUPAC Name |
[2-(1-cyanoethyl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRRQCUTZZSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40751024 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 2-(1-cyanoethyl)phenyl ester | |
CAS RN |
88975-94-4 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)

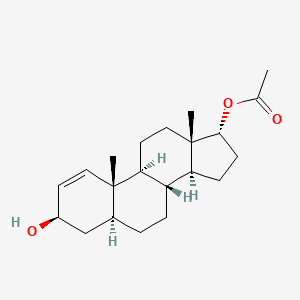
![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)

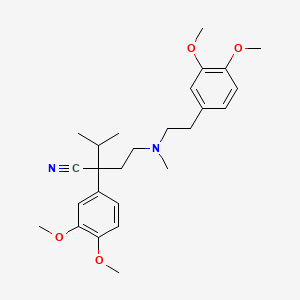
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1514438.png)
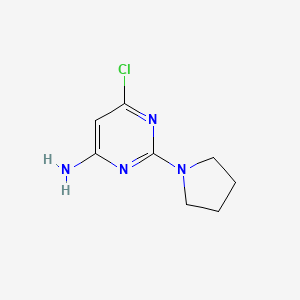
![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
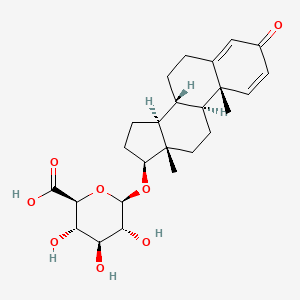
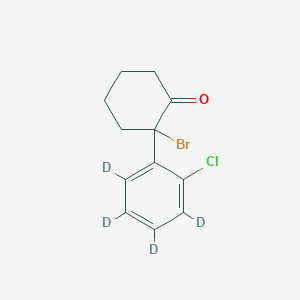
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)